Cas no 161797-99-5 (Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate)

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a thiazole-based organic compound with significant potential in pharmaceutical and agrochemical applications. Its structure features a hydroxyl-substituted phenyl ring and a methylthiazole carboxylate moiety, offering versatility as a synthetic intermediate. The compound exhibits favorable physicochemical properties, including moderate solubility in polar organic solvents and stability under standard conditions. Its reactive sites enable further functionalization, making it valuable for derivatization in drug discovery and material science. The presence of both electron-donating (hydroxyl) and electron-withdrawing (ester) groups enhances its utility in heterocyclic chemistry. Analytical characterization confirms high purity, ensuring reliability for research and industrial use.
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate structure
161797-99-5 structure
Product Name:Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
CAS No:161797-99-5
MF:C13H13NO3S
MW:263.312222242355
MDL:MFCD03700424
CID:65613
PubChem ID:135509402
Update Time:2025-12-30

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
    • Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
    • 5-Thiazolecarboxylic acid, 2-(4-hydroxyphenyl)-4-methyl-, ethyl ester
    • Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-Thiazolecarboxylate
    • Febuxostat Intermediate Ⅰ
    • 2-(4-Hydroxyphenyl)-4-methyl-thiazole-5-carboxylicacid ethyl ester
    • ethyl 4-methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3-thiazole-5-carboxylate
    • 3-thiazole-5-carboxylate
    • Intermediates of Febuxostat
    • Ethyl 2-(4-hydroxyphenyl)-4-methyl-1
    • Febuxostat Descyano Hydroxy Ethyl Ester
    • 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
    • 2-(4-hydroxyphenyl)-4-Methyl-5-Thiazolecarboxylicacid ethyl ester
    • 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxytic acid ethyl ester
    • ethyl 2-(4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate
    • Ethyl2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
    • 2-(4-Hydroxyphenyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester
    • Ethyl 2-(4-hydroxyp
    • AM20030088
    • AKOS001332615
    • Ethyl 2-(4-Hydroxyphenyl)-4-Methyl-5-Thiazol Carboxylate
    • FT-0657460
    • 161797-99-5
    • DS-13005
    • A3586
    • Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, AldrichCPR
    • CS-W012464
    • 4-Hydroxy-phenyl-4-methyl-thiazole-5-carboxylic acid ethyl ester
    • (2Z)-3-(3-ETHOXY-4-HYDROXYPHENYL)-2-PHENYLACRYLICACID
    • Q-103508
    • Ethyl 4-methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-5-carboxylate
    • DTXSID00428280
    • SCHEMBL290384
    • LOCYSKNNFCGDTR-UHFFFAOYSA-N
    • Z118594984
    • AC-5908
    • BCP23151
    • 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester
    • 2-(4-hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester
    • AQ-383/41557635
    • DB-002198
    • 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic Acid Ethyl Ester; Ethyl 2-(4-Hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
    • 605-268-8
    • FE15829
    • MDL: MFCD03700424
    • Inchi: 1S/C13H13NO3S/c1-3-17-13(16)11-8(2)14-12(18-11)9-4-6-10(15)7-5-9/h4-7,15H,3H2,1-2H3
    • InChI Key: LOCYSKNNFCGDTR-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OCC)=C(C)N=C1C1C=CC(=CC=1)O

Computed Properties

  • Exact Mass: 263.06200
  • Monoisotopic Mass: 263.062
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 87.7
  • XLogP3: 3.2

Experimental Properties

  • Color/Form: Powder
  • Density: 1.274
  • Melting Point: 180 ºC
  • Boiling Point: 426.8±55.0 °C at 760 mmHg
  • Flash Point: 211.9±31.5 °C
  • Refractive Index: 1.598
  • PSA: 87.66000
  • LogP: 3.00080

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Production Method

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Suzhou Senfeida Chemical Co., Ltd
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Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS No. 161797-99-5): A Comprehensive Overview

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, identified by its CAS number 161797-99-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate incorporates a thiazole core, which is flanked by an ethyl ester group at the 5-position and a hydroxymethyl substituent at the 4-position of the phenyl ring. Such structural features make it a versatile scaffold for further chemical modifications and functionalization, enabling its exploration in various chemical and biological contexts.

The synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions, often starting from commercially available precursors such as thiazole and phenolic compounds. The introduction of the hydroxymethyl group at the 4-position and the ethyl ester at the 5-position requires precise control over reaction conditions, including temperature, solvent selection, and catalyst systems. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions or enzymatic transformations, have been employed to enhance yield and purity. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore its importance in medicinal chemistry.

In recent years, thiazole derivatives have been extensively studied for their pharmacological properties. The thiazole core is known to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer activities. Specifically, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate has been investigated for its potential role in modulating biological pathways associated with these diseases. Notably, studies have demonstrated its ability to interact with specific enzymes and receptors, leading to therapeutic effects. For instance, research has shown that this compound can inhibit certain kinases involved in cancer cell proliferation, suggesting its utility in developing novel anticancer agents.

The hydroxymethyl group at the 4-position of the phenyl ring is particularly noteworthy as it can serve as a site for further derivatization. This flexibility allows chemists to modify the compound's properties by introducing additional functional groups or conjugating it with other bioactive molecules. Such modifications can enhance bioavailability, improve target specificity, or extend pharmacological activity. The ethyl ester group at the 5-position also provides a handle for chemical manipulation, enabling the synthesis of more complex derivatives through reactions such as hydrolysis or transesterification.

Recent advancements in computational chemistry have further accelerated the exploration of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Molecular modeling techniques have been employed to predict binding affinities and interactions with biological targets. These computational studies not only aid in rational drug design but also provide insights into the compound's mechanism of action. By integrating experimental data with theoretical calculations, researchers can refine their understanding of how this compound interacts with biological systems.

The pharmacokinetic profile of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is another critical aspect that has been examined. Studies have investigated its absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential as a drug candidate. Understanding these parameters is essential for optimizing dosages and minimizing side effects. Additionally, toxicological assessments have been conducted to evaluate the compound's safety profile. These studies are crucial for ensuring that any further development proceeds with consideration for human health and environmental impact.

The versatility of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate extends beyond its pharmaceutical applications. It has also been explored in material science and agrochemicals due to its unique chemical properties. For example, derivatives of this compound have shown promise as corrosion inhibitors or as components in crop protection agents. Such applications highlight the broad utility of thiazole derivatives in various industrial sectors.

In conclusion, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS No. 161797-99-5) represents a valuable compound with significant potential in pharmaceuticals and beyond. Its structural features enable diverse chemical modifications, making it a versatile scaffold for drug discovery and material development. Ongoing research continues to uncover new applications and mechanisms associated with this compound, reinforcing its importance in modern chemistry and biology.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:161797-99-5)Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
sfd537
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Quantity:200kg
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Amadis Chemical Company Limited
(CAS:161797-99-5)Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
A3586
Purity:99%/99%
Quantity:500g/1kg
Price ($):564.0/959.0
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